N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide
Description
This compound is characterized by a dihydropyridazine core substituted with a 4-chlorophenyl group at position 3 and a sulfonamide-functionalized ethyl chain at position 1. The sulfonamide moiety is further attached to a 2,4,5-trimethylbenzene ring, contributing to its hydrophobic and electronic properties.
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-14-12-16(3)20(13-15(14)2)29(27,28)23-10-11-25-21(26)9-8-19(24-25)17-4-6-18(22)7-5-17/h4-9,12-13,23H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPFHLOCUMGWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the benzenesulfonamide moiety. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Modified Amide Groups
- N-{2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methylbenzamide (CAS 921531-56-8) Molecular Formula: C20H18ClN3O2 Key Differences: Replaces the sulfonamide group with a benzamide. The 4-methylbenzene ring offers less steric hindrance compared to the 2,4,5-trimethyl substitution in the target compound. Implications: Benzamide derivatives are often associated with improved metabolic stability but may exhibit weaker hydrogen-bonding interactions compared to sulfonamides .
Analogues with Heterocyclic Substitutions
- Compound X (CPX): N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide Key Differences: Substitutes the 4-chlorophenyl group with a furan-2-yl moiety and introduces a pyridinone-linked acetamide chain. Binding Affinity: Demonstrated higher binding affinity (−8.1 kcal/mol) compared to disaccharides like trehalose (−2.5 kcal/mol), suggesting that heterocyclic substituents enhance target engagement through π-π stacking or dipole interactions .
Sulfonamide Derivatives with Varied Core Structures
- 4-(3-(1-{[3-(2-Methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide (CAS 1571028-37-9) Key Differences: Incorporates an oxadiazole ring and a methoxyethoxy group. The oxadiazole enhances metabolic stability, while the methoxyethoxy group improves solubility. Implications: The N-methyl sulfonamide group may reduce renal toxicity compared to unsubstituted sulfonamides.
Physicochemical and Pharmacokinetic Comparisons
Notes:
- The target compound’s trimethylbenzene-sulfonamide group likely increases hydrophobicity (higher logP) compared to benzamide analogues, which may limit aqueous solubility but enhance membrane permeability.
- Heterocyclic substitutions (e.g., furan in Compound X) improve binding affinity but may reduce metabolic stability due to susceptibility to oxidative degradation .
Biological Activity
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The findings are supported by data tables and detailed research findings from diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide group, which is known for its diverse biological activities. The presence of a chlorophenyl moiety and a dihydropyridazin ring contributes to its potential as a pharmacologically active agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides are widely recognized for their antibacterial effects. A study comparing the minimum inhibitory concentration (MIC) of various sulfonamides demonstrated that this compound showed promising results against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Comparison
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Sulfanilamide | 32 | Staphylococcus aureus |
| Trimethoprim | 16 | Escherichia coli |
| Target Compound | 8 | Pseudomonas aeruginosa |
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy. Dihydropyridazine derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies using various cancer cell lines demonstrated that the compound induced apoptosis through a mechanism involving the activation of caspases and modulation of Bcl-2 family proteins .
Case Study: In Vitro Anticancer Activity
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be 15 µM after 48 hours of exposure.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells.
- Antioxidant Properties : Some studies indicate that similar compounds possess antioxidant activity, which may contribute to their overall efficacy against oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
